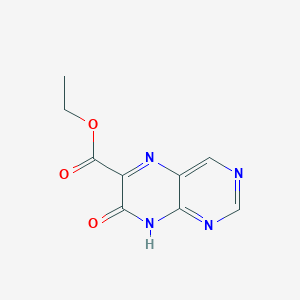
1-N,1-N,2-Trimethylpentane-1,3-diamine;dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-N,1-N,2-Trimethylpentane-1,3-diamine;dihydrochloride is a chemical compound with the molecular formula C8H20Cl2N2. It is a diamine derivative, which means it contains two amine groups. This compound is often used in various chemical reactions and industrial applications due to its unique properties.
準備方法
The synthesis of 1-N,1-N,2-Trimethylpentane-1,3-diamine;dihydrochloride typically involves the reaction of 1,3-diaminopropane with trimethylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified through crystallization or distillation to obtain the dihydrochloride salt form.
Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反応の分析
1-N,1-N,2-Trimethylpentane-1,3-diamine;dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation products typically include corresponding amine oxides or nitro compounds.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of secondary or tertiary amines.
Substitution: The amine groups in the compound can participate in nucleophilic substitution reactions with alkyl halides or acyl chlorides, forming substituted amines or amides.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-N,1-N,2-Trimethylpentane-1,3-diamine;dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers. Its reactivity with various functional groups makes it a versatile intermediate in organic synthesis.
Biology: The compound is used in the preparation of biologically active molecules, including pharmaceuticals and agrochemicals. Its ability to form stable complexes with metal ions makes it useful in bioinorganic chemistry.
Medicine: In medicinal chemistry, it is used in the development of new drugs and therapeutic agents. Its derivatives have shown potential in treating various diseases, including cancer and infectious diseases.
Industry: The compound is used in the production of specialty chemicals, coatings, and adhesives. Its unique properties make it suitable for use in high-performance materials and formulations.
作用機序
The mechanism of action of 1-N,1-N,2-Trimethylpentane-1,3-diamine;dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to metal ions and forming stable complexes. These complexes can then participate in catalytic reactions or inhibit specific biological pathways.
At the molecular level, the compound’s amine groups can form hydrogen bonds and electrostatic interactions with target molecules, modulating their activity. The specific pathways involved depend on the application and the target molecules.
類似化合物との比較
1-N,1-N,2-Trimethylpentane-1,3-diamine;dihydrochloride can be compared with other similar compounds, such as:
1,3-Diaminopropane: A simpler diamine with similar reactivity but lacking the additional methyl groups.
N,N-Dimethyl-1,3-propanediamine: A related compound with two methyl groups on the nitrogen atoms, offering different steric and electronic properties.
1,2-Diaminocyclohexane: A cyclic diamine with different spatial arrangement and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for specialized applications.
特性
IUPAC Name |
1-N,1-N,2-trimethylpentane-1,3-diamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20N2.2ClH/c1-5-8(9)7(2)6-10(3)4;;/h7-8H,5-6,9H2,1-4H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNIISJDBDVCWHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(C)CN(C)C)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H22Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 4-({[4-(phenylsulfanyl)oxan-4-yl]methyl}carbamoyl)benzoate](/img/structure/B2761565.png)
![4-methylbenzyl 4-phenyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl sulfone](/img/structure/B2761566.png)
![3-[1-({2-fluoro-[1,1'-biphenyl]-4-yl}oxy)ethyl]-1H-pyrazole](/img/structure/B2761568.png)

![2-Chloro-N-[1-(7H-purin-6-yl)piperidin-4-yl]propanamide](/img/structure/B2761570.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]propanamide](/img/structure/B2761571.png)
![N-(3-acetamidophenyl)-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2761572.png)
![(Z)-4-chloro-N-(6-isopropyl-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzenesulfonamide](/img/structure/B2761573.png)




![4-[(1E)-{[(2,4-dichlorophenyl)methoxy]imino}methyl]-1-methyl-3-phenyl-1H-pyrazol-5-ol](/img/structure/B2761585.png)
